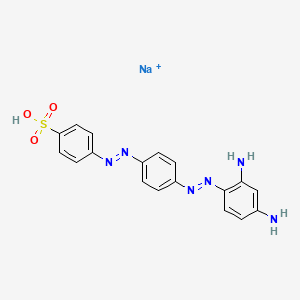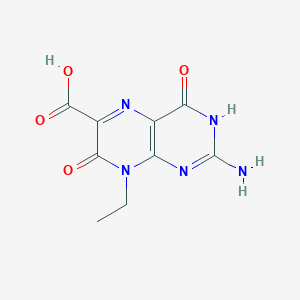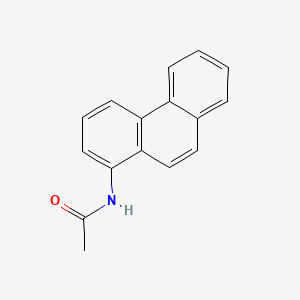
N-(Phenanthren-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-1-YL)acetamide is an organic compound belonging to the class of phenanthrolines. These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-1-YL)acetamide typically involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the treatment of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Phenanthren-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into phenanthrene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phenanthrenequinone derivatives, reduced phenanthrene compounds, and various substituted phenanthrene derivatives .
Scientific Research Applications
N-(Phenanthren-1-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Phenanthren-1-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-1,10-phenanthrolin-5-ylacetamide: This compound shares a similar phenanthroline skeleton but differs in the position of the acetamide group.
Phenanthrenequinone: An oxidized derivative of phenanthrene with different chemical properties.
Phenanthrene: The parent compound from which N-(Phenanthren-1-YL)acetamide is derived.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5960-82-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-phenanthren-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-13-6-3-2-5-12(13)9-10-15(14)16/h2-10H,1H3,(H,17,18) |
InChI Key |
RNGWVUMBRKJTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

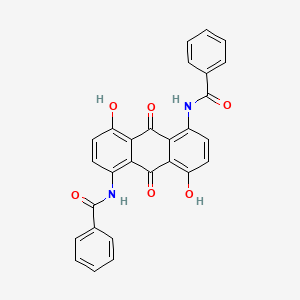
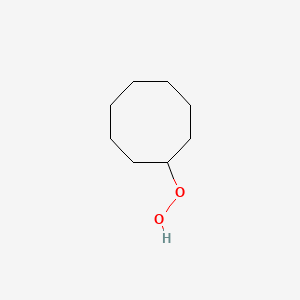
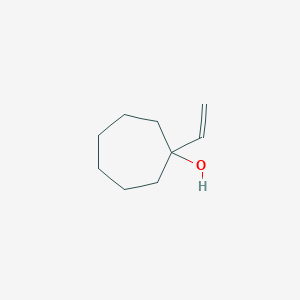
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
